molecular formula C4H3BrN2O2 B1527029 2-Bromo-1H-imidazole-5-carboxylic acid CAS No. 944901-01-3

2-Bromo-1H-imidazole-5-carboxylic acid

Cat. No.: B1527029
CAS No.: 944901-01-3
M. Wt: 190.98 g/mol
InChI Key: RGRYZNDATMPIAU-UHFFFAOYSA-N
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Description

2-Bromo-1H-imidazole-5-carboxylic acid is a brominated derivative of imidazole-5-carboxylic acid Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions in the ring

Synthetic Routes and Reaction Conditions:

  • Heterocyclization Reaction: One common method involves the cyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 5-bromo-4-hydroxy-3-methoxybenzaldehyde in the presence of sodium dithionite in DMSO, followed by base hydrolysis.

  • Halogenation: Another approach is the direct halogenation of imidazole-5-carboxylic acid using bromine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining environmental safety standards.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can be used to reduce the bromine atom, leading to the formation of different derivatives.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst, or sodium borohydride (NaBH₄), can be used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Imidazole-5-carboxylic acid derivatives.

  • Reduction: Bromoimidazole derivatives.

  • Substitution: Various substituted imidazoles.

Scientific Research Applications

2-Bromo-1H-imidazole-5-carboxylic acid has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including antifungal, antibacterial, and anticancer agents.

  • Material Science: It is used in the development of advanced materials, such as polymers and coatings.

  • Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 2-bromo-1H-imidazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological system and the desired outcome.

Comparison with Similar Compounds

  • Imidazole-5-carboxylic acid: The parent compound without the bromine atom.

  • 4,5-Imidazoledicarboxylic acid: Another derivative of imidazole with different substitution patterns.

  • Bromoimidazole derivatives: Other brominated imidazoles with varying positions and numbers of bromine atoms.

Uniqueness: 2-Bromo-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential for further research make it a valuable compound in the field of chemistry.

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Properties

IUPAC Name

2-bromo-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRYZNDATMPIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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